molecular formula C11H16O B054637 (3-Methoxy-2-methylpropyl)benzene CAS No. 120811-92-9

(3-Methoxy-2-methylpropyl)benzene

Cat. No.: B054637
CAS No.: 120811-92-9
M. Wt: 164.24 g/mol
InChI Key: YRELUSXNOZNOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methoxy-2-methylpropyl)benzene is a valuable aromatic ether intermediate of significant interest in organic synthesis and industrial research. Its structure, featuring a benzene ring linked to a methoxy-substituted, branched alkyl chain, makes it a versatile building block for the construction of more complex molecules. Key applications include its use in the development of novel fragrances and aroma chemicals, where its specific substitution pattern can impart unique olfactory properties. Furthermore, it serves as a crucial precursor in pharmaceutical research for the synthesis of compounds with potential biological activity, leveraging the ether linkage for metabolic stability and the aromatic ring for molecular recognition. The methyl branch on the propyl chain can influence the compound's conformational freedom and physicochemical properties, such as lipophilicity, making it a subject of study in structure-activity relationship (SAR) investigations and materials science for the design of specialty polymers. This product is provided with high purity to ensure reliable and reproducible experimental outcomes. It is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

120811-92-9

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(3-methoxy-2-methylpropyl)benzene

InChI

InChI=1S/C11H16O/c1-10(9-12-2)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

YRELUSXNOZNOQI-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)COC

Canonical SMILES

CC(CC1=CC=CC=C1)COC

Other CAS No.

120811-92-9

Synonyms

Benzene,(3-methoxy-2-methylpropyl)-

Origin of Product

United States

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Modeling of 3 Methoxy 2 Methylpropyl Benzene

Quantum Mechanical Studies on Molecular Conformation and Electronic Structure

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For (3-Methoxy-2-methylpropyl)benzene, these methods can elucidate its three-dimensional shape, the distribution of electrons, and its reactivity.

By employing methods like Density Functional Theory (DFT), researchers can calculate various properties of benzene (B151609) derivatives. scispace.comrasayanjournal.co.in For this compound, a primary focus would be to determine the most stable conformations. This involves analyzing the rotation around the single bonds, particularly the orientation of the methoxy (B1213986) group and the propyl chain relative to the benzene ring. These calculations would yield the optimized molecular geometry, bond lengths, and bond angles, identifying the lowest energy (most probable) shapes of the molecule.

Furthermore, QM studies provide critical insights into the electronic properties. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. scispace.comarxiv.org The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. For an aromatic ether like this compound, the electron-donating nature of the methoxy group and the alkyl chain influences the electron density of the aromatic ring, which can be visualized through electrostatic potential maps. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule might interact with other chemical species. numberanalytics.comnumberanalytics.com

Table 1: Hypothetical Quantum Mechanical Properties of this compound (Note: These are illustrative values and would need to be confirmed by specific calculations.)

PropertyHypothetical ValueSignificance
HOMO Energy-8.5 eVEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy-0.5 eVEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap8.0 eVIndicates chemical reactivity and stability. A larger gap suggests higher stability.
Dipole Moment1.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.

Molecular Dynamics Simulations of this compound Interactions

While quantum mechanics describes the static nature of a single molecule, molecular dynamics (MD) simulations allow scientists to observe its movement and interactions over time. nih.gov MD simulations are particularly valuable for understanding how a fragrance molecule like this compound might behave in a complex environment, such as interacting with olfactory receptors or other molecules in a formulation. synsilico.com

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules to mimic an aqueous phase or near a model of a biological membrane). By solving Newton's equations of motion for every atom in the system, a trajectory is generated that shows how the molecule moves, vibrates, and rotates.

For this compound, MD simulations could be used to:

Study Solvation: Analyze how the molecule interacts with different solvents, which is critical for formulation science.

Probe Receptor Binding: Simulate the interaction with models of olfactory receptors. This can help identify the key binding conformations and the specific amino acid residues involved in recognizing the fragrance, providing a structural basis for its scent profile. matrix-fine-chemicals.com

Analyze Intermolecular Interactions: In a mixture of fragrance compounds, MD can reveal how molecules of this compound aggregate or interact with other components, affecting properties like volatility. nih.gov

These simulations provide a dynamic picture that complements the static view from quantum mechanics, offering a deeper understanding of the molecule's function.

Development and Validation of QSAR Models for Predictive Chemical Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity or a specific property. wikipedia.org For this compound, a QSAR model could be developed to predict properties like odor intensity, odor character, or receptor binding affinity based on its structural features. nih.govacs.org

The foundation of any QSAR model is the numerical representation of the molecule's structure. This is achieved by calculating "molecular descriptors." thegoodscentscompany.comwikipedia.org Feature engineering is the process of selecting the most relevant descriptors that capture the structural variations responsible for the activity being modeled. thegoodscentscompany.com For this compound, hundreds or even thousands of descriptors can be calculated, falling into several categories:

0D Descriptors: Based on the molecular formula, such as molecular weight.

1D Descriptors: Lists of structural fragments, like the count of functional groups.

2D Descriptors: Derived from the 2D graph of the molecule, including topological indices that describe molecular size, shape, and branching.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular surface area and volume.

Table 2: Selected Molecular Descriptors for this compound (Note: These values are calculated from the known structure but their relevance depends on the specific QSAR model being built.)

Descriptor TypeDescriptor NameValue (from PubChem/Calculated)
0DMolecular Weight164.24 g/mol nih.gov
2DXLogP3-AA (LogP)2.8 nih.gov
2DTopological Polar Surface Area (TPSA)9.2 Ų nih.gov
2DNumber of Rotatable Bonds4
3DMolecular Volume (approx.)~170 ų

Once descriptors are generated for a set of molecules with known activities (a "training set"), machine learning (ML) algorithms are used to build the mathematical model that links the descriptors (features) to the activity (output). scispace.comnih.gov A wide array of ML algorithms can be employed in QSAR studies, each with its own strengths. nih.gov

Commonly used algorithms include:

Linear Methods: Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are simpler methods that create a linear equation. scispace.com

Non-Linear Methods:

Support Vector Machines (SVM): A powerful algorithm for both classification (e.g., active vs. inactive) and regression. nih.gov

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Artificial Neural Networks (ANN): Complex, layered models inspired by the human brain, capable of capturing highly non-linear relationships. scispace.commdpi.com

The choice of algorithm depends on the complexity of the data and the nature of the relationship between structure and activity. nih.gov

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Validation is the process of rigorously assessing a model's performance and predictive power. numberanalytics.cominchem.org

Cross-validation is a key technique where the initial dataset is split into parts. The model is trained on some of these parts and tested on the remaining part, a process that is repeated multiple times. nih.govsynsilico.com This helps ensure the model is robust and not just "memorizing" the training data (a problem known as overfitting).

The performance of the model is judged by several statistical performance metrics :

Coefficient of Determination (R²): Measures how well the model fits the training data. A value closer to 1 indicates a better fit.

Cross-validated R² (Q²): Measures the model's internal predictive ability. A high Q² (typically > 0.5) suggests good robustness. epa.gov

External R² (R²_pred): Measures the model's ability to predict an independent "test set" of compounds that were not used in model building at all. This is considered the truest measure of a model's predictive power. epa.gov

A reliable QSAR model must demonstrate strong performance across these metrics, ensuring its utility for predicting the properties of new molecules like analogues of this compound. numberanalytics.comepa.gov

Cheminformatics Approaches for Structural Classification and Analogue Discovery

Cheminformatics combines chemistry, computer science, and information science to analyze large sets of chemical data. rasayanjournal.co.inmdpi.com For this compound, cheminformatics tools are essential for placing it within the vast "chemical space" of known molecules and for identifying structurally similar compounds (analogues) with potentially interesting properties.

Structural Classification: Molecules can be automatically grouped based on structural similarity. This is often done using molecular fingerprints, which are bit-strings that encode the presence or absence of various structural features. By comparing the fingerprint of this compound to a database of other molecules, one can classify it. For instance, it would be classified as an aromatic ether and would cluster with other fragrance molecules that share similar structural motifs. wikipedia.orglibretexts.org

Analogue Discovery: A primary goal of cheminformatics is to find new molecules. By using the structure of this compound as a query, similarity searching can identify analogues in large databases. This can lead to the discovery of compounds with potentially similar or improved fragrance profiles. Furthermore, virtual screening, a core cheminformatics technique, can be used to filter massive virtual libraries of compounds to select a smaller, more manageable set for synthesis and testing, accelerating the discovery process. chemicalbook.com

Chemical Transformations and Reactivity Profiling of 3 Methoxy 2 Methylpropyl Benzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The (3-Methoxy-2-methylpropyl) substituent on the benzene ring is an activating group and directs incoming electrophiles to the ortho and para positions. This directing effect is a consequence of the combined electronic influences of the alkyl chain and the methoxy (B1213986) group. The alkyl portion is an electron-donating group through an inductive effect, which enriches the electron density of the aromatic ring, thereby making it more susceptible to electrophilic attack than benzene itself. nih.govmdpi.com

The methoxy group, while being electron-withdrawing inductively, is a strong resonance donor of electrons. This resonance effect dominates, leading to a significant increase in electron density at the ortho and para positions. Consequently, electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are anticipated to occur preferentially at these sites. beilstein-journals.orgrsc.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution of (3-Methoxy-2-methylpropyl)benzene

ReactionReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄1-(3-Methoxy-2-methylpropyl)-2-nitrobenzene and 1-(3-Methoxy-2-methylpropyl)-4-nitrobenzene
BrominationBr₂, FeBr₃1-Bromo-2-(3-methoxy-2-methylpropyl)benzene and 1-Bromo-4-(3-methoxy-2-methylpropyl)benzene
SulfonationSO₃, H₂SO₄2-(3-Methoxy-2-methylpropyl)benzenesulfonic acid and 4-(3-Methoxy-2-methylpropyl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃1-(4-Acyl)-2-(3-methoxy-2-methylpropyl)benzene and 1-(2-Acyl)-4-(3-methoxy-2-methylpropyl)benzene

The steric hindrance presented by the branched propyl chain may influence the ortho to para product ratio, with the para product often being favored due to easier access for the incoming electrophile.

Ether Cleavage and Alkylation Reactions of the Methoxy Group

The ether linkage in this compound is susceptible to cleavage under harsh acidic conditions, typically with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). nih.govmasterorganicchemistry.comnih.govresearchgate.net The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

Given the structure of this compound, the cleavage can occur through two potential pathways: SN1 or SN2. The carbon of the methyl group is primary and unhindered, favoring an SN2 attack. The carbon of the propyl chain attached to the oxygen is secondary. Therefore, the most probable outcome of ether cleavage is the formation of methyl halide and (2-methyl-3-phenyl)propan-1-ol via an SN2 mechanism, as the nucleophile will preferentially attack the less sterically hindered methyl group. mdpi.com

Reaction Scheme for Ether Cleavage:

This compound + HX → CH₃X + (2-Methyl-3-phenyl)propan-1-ol (where X = Br, I)

Alkylation of the methoxy group is not a typical reaction for this class of compounds under standard alkylating conditions.

Reactions Involving the Branched Propyl Chain

The branched propyl chain offers sites for chemical modification, primarily at the benzylic position (the carbon atom adjacent to the benzene ring). The C-H bonds at this position are weaker than other C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical.

One of the characteristic reactions is free-radical bromination, which would selectively occur at the benzylic position under the influence of radical initiators like UV light and with reagents such as N-bromosuccinimide (NBS). This would lead to the formation of (1-bromo-3-methoxy-2-methylpropyl)benzene.

Oxidative and Reductive Transformations

Oxidative Transformations:

The benzylic C-H bond is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the alkylbenzene side-chain. masterorganicchemistry.comresearchgate.net For this compound, this oxidation would cleave the propyl chain at the benzylic position, leading to the formation of benzoic acid, provided there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.comyoutube.com

Reductive Transformations:

The benzene ring can be reduced under specific conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel under high pressure and temperature would reduce the aromatic ring to a cyclohexane (B81311) ring, yielding (3-methoxy-2-methylpropyl)cyclohexane. rsc.orgepa.govnih.gov

A more controlled reduction can be achieved through a Birch reduction, which involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. nih.govepa.govmdpi.com For aryl ethers, the Birch reduction typically results in the formation of a 1,4-cyclohexadiene (B1204751) derivative. In the case of this compound, this would yield 1-(3-methoxy-2-methylpropyl)-1,4-cyclohexadiene.

Photochemical Reactivity and Stability Investigations

The photochemical behavior of this compound is expected to be influenced by the presence of the aromatic chromophore and the ether linkage. Aryl alkyl ethers can undergo photocatalytic dealkylation in the presence of a suitable photocatalyst and an oxidant. nih.gov This process could lead to the cleavage of the methyl group from the ether, resulting in the formation of (2-methyl-3-phenyl)propan-1-ol.

Furthermore, photoredox catalysis can enable the functionalization of the alkyl group in aryl alkyl ethers. nih.gov This involves the single-electron oxidation of the arene to its radical cation, followed by deprotonation at the α-position of the ether, leading to the formation of a radical that can react with various electrophiles.

Exploration of 3 Methoxy 2 Methylpropyl Benzene in Advanced Chemical Applications Non Biological

Role in Formulating Controlled-Release Chemical Delivery Systems

The application of (3-Methoxy-2-methylpropyl)benzene in controlled-release chemical delivery systems is intrinsically linked to its primary function as a fragrance ingredient. The demand for long-lasting scents in consumer products has driven the development of systems that can release fragrance molecules over an extended period. The stability of this compound, particularly its resistance to degradation in various chemical environments, including the presence of oxidizing agents like chlorine bleach, makes it a robust candidate for incorporation into such systems. thegoodscentscompany.com

A key aspect of its use in this context is its inclusion in "freshness imparting compositions," as detailed in patent literature. google.com While the precise mechanism of release for this specific compound is not extensively documented in publicly available research, the general principles of controlled-release for fragrance molecules can be applied. These systems often rely on the encapsulation of the fragrance molecule within a matrix, from which it is gradually released due to diffusion or in response to external stimuli such as changes in temperature, pH, or humidity.

The molecular structure of this compound, with its combination of a hydrophobic benzene (B151609) ring and a more hydrophilic ether group, suggests a degree of amphiphilicity that could be advantageous in certain controlled-release formulations. This balance of properties can influence its interaction with the encapsulating material and its release profile.

Contributions to Advanced Materials Science and Polymer Chemistry

While direct research on the integration of this compound into advanced materials and polymers is not widely published, the broader class of alkyl phenyl ethers, to which it belongs, has established applications in polymer science. Alkyl phenyl ethers are known to be used in the production of various polymers, where they can act as plasticizers, modifying the flexibility and processability of the final material. europa.eu

The introduction of an alkyl ether side chain, such as the 3-methoxy-2-methylpropyl group, into a polymer structure can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity and an increase in flexibility. thegoodscentscompany.com The phenyl group, on the other hand, can contribute to the thermal stability of the polymer. Therefore, it is plausible that this compound could be explored as a monomer or an additive in the synthesis of specialty polymers where a combination of flexibility and thermal resistance is desired.

Furthermore, the reactivity of the benzene ring allows for further functionalization, potentially enabling its incorporation into polymer backbones or as a pendant group through various polymerization techniques. However, it is important to note that this remains a speculative application in the absence of direct experimental evidence for this specific compound.

Interfacial Chemistry and Surfactant System Interactions

The behavior of molecules at interfaces is critical in a wide range of chemical applications, from emulsification to surface coating. The molecular architecture of this compound, featuring a nonpolar phenylpropyl group and a polar methoxy (B1213986) group, suggests it may exhibit surface-active properties. This amphiphilic nature could allow it to orient itself at the interface between two immiscible phases, such as oil and water, thereby reducing the interfacial tension.

While there is no specific research detailing the surfactant properties of this compound, studies on analogous compounds, such as alkylbenzene sulfonates, have shown that the position and branching of the alkyl chain can significantly influence their interfacial behavior. The specific geometry of the 2-methylpropyl group in this compound would likely play a role in how it packs at an interface, affecting the stability of emulsions or the wetting of surfaces.

Given its structural characteristics, it is conceivable that this compound could function as a co-surfactant or a performance-enhancing additive in complex surfactant systems. Its primary role as a fragrance, however, likely dictates its use in formulations where its interfacial properties are a secondary, albeit potentially beneficial, attribute.

Pro-Fragrance Chemistry and Olfactory Release Mechanisms

The concept of pro-fragrances involves the chemical modification of a fragrance molecule to create a less volatile precursor that can release the active scent under specific conditions. This approach is central to achieving a long-lasting olfactory experience in various consumer products. The ether linkage in this compound is a key feature that suggests its potential as a pro-fragrance.

Ether bonds can be cleaved under certain chemical conditions, such as in the presence of acid or through enzymatic action. tsijournals.com In the context of a pro-fragrance, the cleavage of the ether bond in this compound would release a volatile fragrant alcohol or phenol (B47542). The rate of this cleavage, and thus the release of the fragrance, could be controlled by the formulation of the product in which it is contained.

The stability of the ether linkage in this compound under neutral conditions is advantageous, ensuring that the fragrance is not prematurely released during storage. However, upon application, a change in the local environment, such as a shift in pH on a surface, could trigger the hydrolysis of the ether and the subsequent release of the fragrant component. While the specific cleavage products and the exact mechanism for this compound are not detailed in the available literature, its classification as a fragrance ingredient with high stability points towards its utility in sophisticated pro-fragrance systems. thegoodscentscompany.com

Research on Structural Analogues and Derivatives of 3 Methoxy 2 Methylpropyl Benzene

Synthesis and Characterization of Substituted Benzene (B151609) Analogues

The synthesis of analogues of (3-methoxy-2-methylpropyl)benzene, where the benzene ring is further substituted, relies on the principles of electrophilic aromatic substitution (EAS). libretexts.org The existing (3-methoxy-2-methylpropyl) group is an alkylbenzene derivative, which acts as an activating group and an ortho-, para- director for subsequent substitutions. The outcome of these reactions is governed by the directing effects of the substituents and the reaction conditions. masterorganicchemistry.compressbooks.pub

Common electrophilic aromatic substitution reactions applicable for creating these analogues include:

Nitration: Introducing a nitro (-NO₂) group onto the benzene ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Adding a halogen (e.g., -Br, -Cl) to the ring using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introducing an acyl group (-COR), which creates a ketone. This is often preferred over alkylation due to the avoidance of carbocation rearrangements and polyalkylation. researchgate.net

Sulfonation: Adding a sulfonic acid group (-SO₃H), which can also be used as a temporary blocking group to direct other substituents to a desired position. pressbooks.pub

The order of these synthetic steps is crucial. For instance, to synthesize a derivative with two meta-directing groups in a para orientation, a chemist might first introduce an ortho-, para-director, perform the second substitution, and then chemically convert the first group into a meta-director (e.g., by oxidizing an alkyl group to a carboxylic acid). masterorganicchemistry.compressbooks.pub

Characterization of these newly synthesized analogues involves a suite of spectroscopic methods to confirm their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the number and connectivity of protons and carbon atoms. mdpi.comdtic.mil For example, the splitting patterns in the aromatic region of the ¹H NMR spectrum can confirm the substitution pattern on the benzene ring (ortho, meta, or para).

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. For instance, the C-H stretching vibrations of the alkyl groups appear around 2845-2975 cm⁻¹, while the benzene ring stretching vibrations are observed near 1500 and 1600 cm⁻¹. docbrown.info The presence of new functional groups, like a carbonyl (C=O) from acylation or a nitro group (NO₂), would give rise to characteristic strong absorption bands.

Table 1: Common Electrophilic Aromatic Substitution Reactions for Benzene Analogues

Reaction Reagents Electrophile Typical Use
Nitration HNO₃, H₂SO₄ NO₂⁺ (Nitronium ion) Introduces a nitro group.
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃ Br⁺ or Cl⁺ Introduces a halogen atom.
Friedel-Crafts Acylation RCOCl, AlCl₃ RCO⁺ (Acylium ion) Introduces an acyl group, forming a ketone.
Sulfonation SO₃, H₂SO₄ SO₃ Introduces a sulfonic acid group.

Modifications to the Alkoxy and Alkyl Side Chains

Beyond substitutions on the aromatic ring, research extends to modifying the (3-methoxy-2-methylpropyl) side chain itself. These modifications can alter the steric and electronic properties of the molecule.

Modifications to the Alkoxy Group: The methoxy (B1213986) (-OCH₃) group can be replaced with other alkoxy groups (-OR) by synthesizing the molecule from a different starting alcohol. For example, using ethanolamine (B43304) or other amino alcohols in aza-Wittig reactions can produce derivatives with different alkoxy or aryloxy side chains. researchgate.net The synthesis of related compounds with varying alkoxy chains has been shown to influence properties like mesophase thermal stability in liquid crystals. mdpi.com

Modifications to the Alkyl Chain: The alkyl portion of the side chain can also be altered.

Chain Length: Analogues with shorter or longer alkyl chains can be synthesized. For example, the synthesis of n-propylbenzene is achieved through the Friedel-Crafts acylation of benzene with propionyl chloride, followed by a Wolff-Kishner or Clemmensen reduction. researchgate.net A similar strategy could be adapted to create longer-chain analogues.

Branching and Functional Groups: Introducing or changing functional groups on the side chain is another area of exploration. For example, analogues of GBR 12909, a dopamine (B1211576) reuptake inhibitor, have been synthesized with various substituents like hydroxyl, methyl, or fluoro groups on the propyl chain to study their effect on transporter affinity. nih.gov Radical halogenation can introduce a halogen onto the benzylic position of an alkylbenzene, which can then undergo further substitution or elimination reactions to introduce other functionalities. pressbooks.pub

These synthetic strategies allow for the creation of a diverse library of compounds based on the core structure of this compound, enabling detailed studies of structure-property relationships.

Structure-Reactivity Relationships in Analogous Compounds

The relationship between the structure of this compound analogues and their chemical reactivity is a central theme of study. Modifications to either the benzene ring or the side chain can profoundly impact the molecule's behavior in chemical reactions. nih.gov

Effects of Benzene Ring Substituents: The reactivity of the benzene ring in electrophilic aromatic substitution (EAS) is highly dependent on the nature of the substituents it carries.

Activating Groups: Electron-donating groups (e.g., -OH, -OR, -NH₂, alkyl groups) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. nih.gov They direct incoming electrophiles to the ortho and para positions.

Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) decrease the ring's electron density, making it less reactive in EAS. These groups direct incoming electrophiles to the meta position. pressbooks.pub

Effects of Side Chain Modifications: Changes in the side chain can influence reactivity through steric and electronic effects.

Steric Hindrance: Increasing the bulkiness of the alkyl or alkoxy groups can hinder the approach of reactants to nearby sites on the benzene ring. For example, a bulky side chain might favor substitution at the less sterically hindered para position over the ortho positions.

Electronic Effects: The introduction of electron-withdrawing or -donating groups onto the side chain can have a more subtle, inductive effect on the aromatic ring's reactivity. For instance, studies on analogues of dopamine transporter ligands showed that introducing a methyl group at the 2-position of the propyl chain had an adverse steric effect on binding affinity. nih.gov Similarly, replacing an alkoxy group with an alkylthienyl group has been shown to significantly alter the electronic and photovoltaic properties of polymers. cas.cn

Understanding these relationships is critical for designing molecules with specific reactivity patterns and for predicting the outcomes of synthetic reactions. nih.gov

Exploration of Isomeric Forms and Stereoisomers

The structural diversity of compounds related to this compound also includes various isomeric forms.

Stereoisomers: The presence of a chiral center at the second carbon of the propyl chain (the carbon bonded to the methyl group) means that this compound is a chiral molecule. It can exist as a pair of non-superimposable mirror images known as enantiomers:

(R)-(3-Methoxy-2-methylpropyl)benzene

(S)-(3-Methoxy-2-methylpropyl)benzene

These enantiomers have identical physical properties (boiling point, density, etc.) but rotate plane-polarized light in opposite directions. They are typically synthesized as a racemic mixture (an equal mixture of both enantiomers). dtic.mil The separation of these enantiomers, or the stereoselective synthesis of one specific enantiomer, is a significant challenge. This is particularly important in fields like pharmacology, where different enantiomers can have vastly different biological activities. For example, research into certain psychoactive compounds requires the synthesis of specific enantiomers to achieve the desired biological effect. dtic.milnih.gov

Structural Isomers: Beyond stereoisomers, several structural isomers of this compound exist, where the atoms are connected in a different order. These isomers have distinct chemical and physical properties.

Table 2: Comparison of this compound and a Structural Isomer

Property This compound (2-Methoxy-2-methylpropyl)benzene
IUPAC Name This compound (2-methoxy-2-methylpropyl)benzene
CAS Number 120811-92-9 nih.gov 69278-45-1 nih.gov
Molecular Formula C₁₁H₁₆O nih.gov C₁₁H₁₆O nih.gov
Molecular Weight 164.24 g/mol nih.gov 164.24 g/mol nih.gov
Structure The methoxy group is on the third carbon of the propyl chain. The methoxy group is on the second carbon of the propyl chain.
Chirality Chiral at C2 of the propyl chain. Not chiral.

Other isomers include positional isomers, such as (3-Methoxy-2-methylpropyl)cumene, where the propylbenzene (B89791) group is attached at a different position on another aromatic ring, and functional group isomers like those containing a hydroxyl group instead of a methoxy group. The synthesis of specific isomers, such as o-dibromobenzene instead of the p-isomer, can require strategic use of blocking groups to control the regioselectivity of the reaction. pressbooks.pub

Emerging Research Paradigms and Future Directions for 3 Methoxy 2 Methylpropyl Benzene Studies

Integration with Flow Chemistry and Automated Synthesis

The synthesis of aromatic ethers, including (3-Methoxy-2-methylpropyl)benzene, is traditionally performed using batch processing. However, the integration of flow chemistry and automated synthesis platforms presents a significant opportunity to enhance efficiency, safety, and scalability. Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for optimizing etherification reactions that can be exothermic and require precise stoichiometric control. numberanalytics.com

Automated systems can continuously monitor and adjust these parameters in real-time, leading to higher yields and purity while minimizing byproduct formation. rsc.org For the synthesis of this compound, a potential flow setup could involve pumping a stream of a suitable precursor, such as a 2-methyl-3-phenylpropan-1-ol derivative, and a methylating agent through a heated reactor packed with a solid-supported catalyst. This approach not only allows for rapid optimization of reaction conditions but also facilitates a seamless transition from laboratory-scale discovery to industrial-scale production. organic-chemistry.org

Table 1: Comparison of Batch vs. Flow Synthesis for this compound
ParameterTraditional Batch SynthesisFlow Chemistry Synthesis
Heat Transfer Poor, potential for localized hotspotsExcellent, high surface-area-to-volume ratio
Mass Transfer Often limited by stirring speedEfficient mixing, rapid diffusion
Safety Higher risk with large volumes of reagentsSmaller reaction volumes, enhanced containment
Scalability Difficult, often requires re-optimizationStraightforward by extending operation time ("scaling out")
Process Control Manual or semi-automated, slower responseFully automated, real-time optimization

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization. Advanced spectroscopic techniques are increasingly being used for in-situ and operando monitoring, providing a real-time window into the reaction as it happens. mt.comista.ac.at For the synthesis of this compound, these tools can track the consumption of reactants, the formation of intermediates, and the appearance of the final product without the need for offline sampling and analysis. acs.org

Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can monitor the characteristic vibrational frequencies of functional groups, like the C-O-C stretch of the ether linkage or the O-H stretch of an alcohol precursor. rsc.orgacs.orgperkinelmer.com Mass spectrometry, when coupled with a suitable interface, can provide detailed information on the mass of molecules in the reaction mixture, allowing for the identification of transient species. acs.org The data gathered from these advanced probes are invaluable for elucidating reaction pathways, identifying rate-limiting steps, and rapidly optimizing process parameters. rsc.orgperkinelmer.com

Table 2: Spectroscopic Probes for Real-Time Synthesis Monitoring
TechniquePrincipleApplication for this compound Synthesis
FTIR/ATR Spectroscopy Measures absorption of infrared light by molecular vibrations. rsc.orgTracking disappearance of alcohol (-OH) peak and appearance of ether (C-O-C) peak.
Raman Spectroscopy Measures inelastic scattering of monochromatic light. acs.orgMonitoring changes in the aromatic ring vibrations and the alkyl side chain. acs.org
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. acs.orgIdentifying reaction intermediates and byproducts in real-time.
NMR Spectroscopy Uses the magnetic properties of atomic nuclei. rsc.orgProviding detailed structural information on reactants, intermediates, and products in the reaction mixture.

Next-Generation Computational Methodologies for Prediction

Computational chemistry is rapidly evolving from a tool for explaining experimental results to a predictive powerhouse for chemical reactivity and properties. uchicago.edu For this compound, next-generation computational methodologies, including machine learning (ML) and advanced Density Functional Theory (DFT), can accelerate discovery. technologynetworks.commit.eduarxiv.org These methods can be used to predict the most efficient synthetic routes, screen for potential catalysts, and calculate the transition state energies of key reaction steps. technologynetworks.commit.edu

DFT studies can provide detailed insights into the electronic structure of the molecule, helping to explain the directing effects of the (3-methoxy-2-methylpropyl) group in electrophilic aromatic substitution reactions. cam.ac.uk Machine learning models, trained on vast datasets of known reactions, can predict the outcomes of novel transformations or suggest retrosynthetic pathways that may not be obvious to a human chemist. arxiv.orgacs.org This predictive capability can significantly reduce the number of experiments required, saving time and resources in the development of new chemistries for this compound.

Sustainable Chemistry Approaches in Production and Application

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. organic-chemistry.orgjetir.org Future research on this compound will undoubtedly focus on more sustainable production routes. This includes the use of renewable feedstocks, such as those derived from biomass, as starting materials for the aromatic ring and the alkyl side chain. rsc.orgnih.gov

A key area of development is the use of biocatalysis. acs.org Enzymes, such as engineered alcohol dehydrogenases or etherases, could offer highly selective and efficient pathways to synthesize the target molecule under mild, aqueous conditions, avoiding the harsh reagents and solvents common in traditional synthesis. nih.govchemrxiv.orgnih.gov Research into biocatalytic etherification is a growing field, promising to deliver greener alternatives to established methods like the Williamson ether synthesis. acs.orgnih.gov Furthermore, designing the compound's lifecycle with degradation in mind is a core tenet of sustainable chemistry. organic-chemistry.org

Table 3: Green Chemistry Strategies for this compound
Green Chemistry PrincipleApplication to this compound
Use of Renewable Feedstocks Synthesizing the benzene (B151609) ring or sidechain from biomass-derived precursors (e.g., lignin, terpenes). rsc.org
Catalysis Replacing stoichiometric reagents with catalytic alternatives, especially biocatalysts (enzymes). acs.orgnih.gov
Safer Solvents Using water, supercritical CO₂, or other environmentally benign solvents instead of volatile organic compounds. organic-chemistry.org
Energy Efficiency Developing reactions that proceed at ambient temperature and pressure, potentially through photocatalysis or biocatalysis.
Atom Economy Designing synthetic routes (e.g., addition reactions) that maximize the incorporation of reactant atoms into the final product.

Untapped Mechanistic Insights and Reactivity Pathways

While the general reactivity of aromatic ethers is well-understood, the specific behavior of this compound offers avenues for new discoveries. The interplay between the electron-donating methoxy (B1213986) group and the steric bulk of the alkyl chain influences its reactivity in electrophilic aromatic substitution. libretexts.orgstudymind.co.uk The substituent is an activating group, directing incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org However, the precise regioselectivity and reaction rates compared to simpler analogs like anisole (B1667542) or toluene (B28343) warrant further quantitative study.

Future research could explore novel reactivity pathways beyond classical electrophilic substitution. For example, transition-metal-catalyzed C-H activation could enable direct functionalization of the benzene ring or the alkyl side chain at positions that are otherwise difficult to access. acs.org The ether linkage itself, typically robust, can be cleaved under specific acidic or reductive conditions, a reaction that could be exploited for synthetic transformations. libretexts.org Investigating these less-explored reaction mechanisms could lead to the development of novel derivatives of this compound with unique properties and applications. youtube.comnumberanalytics.comresearchgate.net

Q & A

Basic: What are the recommended safety protocols for handling (3-Methoxy-2-methylpropyl)benzene in laboratory settings?

Answer:
this compound derivatives exhibit acute toxicity via inhalation, dermal, and oral exposure (Category 4 under EU-GHS/CLP) . Key precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods for synthesis or handling volatile phases.
  • First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
  • Waste Management: Segregate waste and collaborate with certified disposal agencies to mitigate environmental contamination .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Chromatography: HPLC or GC-MS using methylene chloride:benzene matrices (2,000 µg/mL) for baseline separation of impurities .
  • Spectroscopy: Compare mass spectra (e.g., EI-MS) with reference fragmentation patterns. For example, methoxy-substituted benzene derivatives show characteristic peaks at m/z 91 (tropylium ion) and 77 (benzene ring) .
  • Melting Point Analysis: Cross-check observed values against literature data (e.g., 3-Methoxyphenyl derivatives typically melt between 80–120°C) .

Advanced: What experimental strategies resolve contradictions in reaction yields during the synthesis of methoxy-substituted benzene derivatives?

Answer:
Discrepancies in yields may arise from competing reaction pathways or side reactions. Methodological solutions include:

  • Kinetic Monitoring: Use in-situ FTIR or NMR to track intermediate formation (e.g., cyclopropane intermediates in ethynyl-methoxybenzene synthesis) .
  • Catalytic Optimization: Test palladium or copper catalysts for Suzuki-Miyaura coupling, noting that electron-donating methoxy groups may alter reaction rates .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in methoxyalkylation, while non-polar solvents favor electrophilic aromatic substitution .

Advanced: How can researchers differentiate isomeric byproducts in this compound synthesis?

Answer:

  • NMR Analysis: Compare chemical shifts in 1H^1H-NMR:
    • Ortho-substituted methoxy groups show deshielded aromatic protons (δ 6.8–7.2 ppm).
    • Para-substitution results in symmetrical splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS): Resolve mass differences <0.001 Da (e.g., m/z 136.0888 for C9_9H12_{12}O vs. 136.0889 for C10_{10}H16_{16}) .
  • X-ray Crystallography: Resolve ambiguous stereochemistry in crystalline intermediates .

Basic: What are the environmental implications of improper disposal of methoxy-substituted benzene derivatives?

Answer:

  • Bioaccumulation Risk: Methoxy groups enhance lipophilicity, increasing persistence in aquatic systems.
  • Mitigation: Collaborate with waste management firms specializing in aromatic hydrocarbon degradation (e.g., ozonation or microbial remediation) .
  • Regulatory Compliance: Adhere to REACH guidelines for reporting quantities >100 kg/year .

Advanced: How do electronic effects of the methoxy group influence the reactivity of this compound in electrophilic substitution?

Answer:

  • Activation/Deactivation: The methoxy group is strongly electron-donating (+M effect), directing electrophiles to para/ortho positions.
  • Competitive Alkyl Group Effects: The 2-methylpropyl substituent introduces steric hindrance, favoring meta substitution in crowded systems .
  • Computational Validation: Use DFT calculations (e.g., Gaussian) to model charge distribution and predict regioselectivity .

Basic: Which analytical standards are recommended for quantifying this compound in mixed matrices?

Answer:

  • Internal Standards: Deuterated analogs (e.g., methoxy-d3_3-amine hydrochloride) minimize matrix effects in LC-MS .
  • Calibration Curves: Prepare using certified reference materials (CRMs) at 0.1–100 µg/mL in methylene chloride:benzene (1:1 v/v) .
  • Quality Control: Include blanks and spikes to validate recovery rates (85–115% acceptable) .

Advanced: How can researchers address discrepancies in toxicity data for methoxy-substituted benzene derivatives across studies?

Answer:

  • Dose-Response Reconciliation: Normalize data to body weight/surface area and account for metabolic differences (e.g., cytochrome P450 activity) .
  • In Silico Modeling: Use QSAR tools (e.g., OECD Toolbox) to predict toxicity endpoints from structural fragments .
  • Cross-Study Validation: Replicate assays (e.g., Ames test for mutagenicity) under standardized OECD conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.